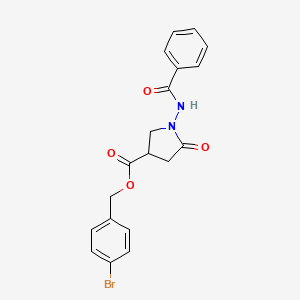
1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-(methylsulfonyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTT, and it is a member of the triazole family of compounds. MPTT has shown promise in a variety of research areas, including cancer research, neuroscience, and drug discovery.
Mecanismo De Acción
The mechanism of action of MPTT is not fully understood, but studies suggest that it may act as an inhibitor of protein kinase activity. This activity may be responsible for MPTT's anti-cancer properties, as protein kinases are often overactive in cancer cells. Further research is needed to fully elucidate the mechanism of action of MPTT.
Biochemical and Physiological Effects:
MPTT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, MPTT has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders. Additionally, MPTT has been studied for its potential use in the treatment of neurodegenerative disorders, with studies suggesting that it may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, MPTT has been extensively studied, and there is a significant body of literature on its properties and potential applications. However, there are also limitations to the use of MPTT in lab experiments. It is a complex compound that requires specialized knowledge and equipment to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on MPTT. One area of interest is the development of MPTT-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully elucidate the mechanism of action of MPTT and its potential applications in drug discovery. Finally, there is a need for more research on the safety and toxicity of MPTT, particularly in vivo.
Aplicaciones Científicas De Investigación
MPTT has been the subject of extensive research due to its potential applications in a variety of scientific fields. In cancer research, MPTT has shown promise as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, MPTT has been studied for its potential use in drug discovery, with researchers investigating its ability to act as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
2-methylsulfonyl-5-pyridin-3-yl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-22(19,20)18-13(15-9-11-5-3-7-21-11)16-12(17-18)10-4-2-6-14-8-10/h2-8H,9H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYLFUVHTMHHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4229772.png)
![8-{[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4229780.png)
![N-(4-isopropylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4229795.png)
![3-cyclohexyl-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B4229798.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-5-nitrophthalonitrile](/img/structure/B4229807.png)
![3-allyl-6-bromo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4229811.png)
![N-cyclopropyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4229815.png)
amino]benzoyl}amino)benzamide](/img/structure/B4229820.png)
![N-(2,5-dimethylphenyl)-4-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4229834.png)
![5-(2-furylmethyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4229840.png)
![tert-butyl 4-[3-{[(2-chlorophenyl)amino]carbonyl}-1-(2,5-difluorophenyl)-1H-pyrazol-4-yl]-1-piperidinecarboxylate](/img/structure/B4229849.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4229863.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4229866.png)